

Health and Safety Considerations for Chromium Hydroxide Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium hydroxide sulfate

Cat. No.: B077369

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for **chromium hydroxide sulfate** ($\text{Cr}(\text{OH})\text{SO}_4$), a trivalent chromium compound. The information is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and toxicological profile of this substance. While specific toxicological data for **chromium hydroxide sulfate** is limited in publicly available literature, this guide synthesizes available information and extrapolates from data on other chromium (III) compounds to provide a thorough safety assessment.

Chemical and Physical Properties

Chromium hydroxide sulfate is an inorganic compound with the chemical formula $\text{Cr}(\text{OH})\text{SO}_4$. It is also known by other names such as basic chromium sulfate, chromic sulfate (basic), and chromium(III) hydroxide sulfate.

Table 1: Physical and Chemical Properties of **Chromium Hydroxide Sulfate**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 12336-95-7 | |
| Molecular Formula | CrHO ₅ S | |
| Molecular Weight | 165.07 g/mol | |
| Appearance | Green powder | |
| Solubility | Soluble in water | |
| Melting Point | > 900°C | |
| Stability | Decomposes on heating, producing toxic fumes. The solution in water is a weak acid. | |

Hazard Identification and Classification

Chromium hydroxide sulfate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |
|-----------------------------------|----------|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Note: The classification may vary slightly between different suppliers and regulatory bodies.

Toxicological Information

The toxicity of chromium compounds is highly dependent on the oxidation state of the chromium ion. Trivalent chromium (Cr(III)), the form present in **chromium hydroxide sulfate**, is generally considered to be significantly less toxic than hexavalent chromium (Cr(VI)).

Acute Toxicity

Oral: Harmful if swallowed. Ingestion can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.

Dermal: Harmful in contact with skin. It can cause skin irritation and, in some cases, severe skin burns.

Inhalation: Harmful if inhaled. Inhalation of dust can irritate the respiratory tract. A 13-week inhalation study in rats using basic chromium sulfate dust showed that it produced more severe and widespread effects in the nasal cavity, larynx, lungs, and mediastinal lymph nodes compared to the less soluble chromic oxide. Effects included accumulation of foreign material,

infiltration of alveolar macrophages, septal cell hyperplasia, and granulomatous and chronic inflammation. A No-Observed-Adverse-Effect Level (NOAEL) was not established in this study.

Table 3: Acute Toxicity Data

| Test | Species | Route | Value | Reference |
|------|---------|-------|------------|-----------|
| LD50 | Rat | Oral | 7760 mg/kg | |
| LD50 | Mouse | Oral | 2900 mg/kg | |

Skin and Eye Irritation

Chromium hydroxide sulfate is a skin and eye irritant. Direct contact can cause redness, pain, and in severe cases, chemical burns to the skin and serious eye damage.

Sensitization

Repeated or prolonged contact may cause skin sensitization, leading to an allergic reaction upon subsequent exposure. Individuals sensitized to chromium may develop allergic dermatitis.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

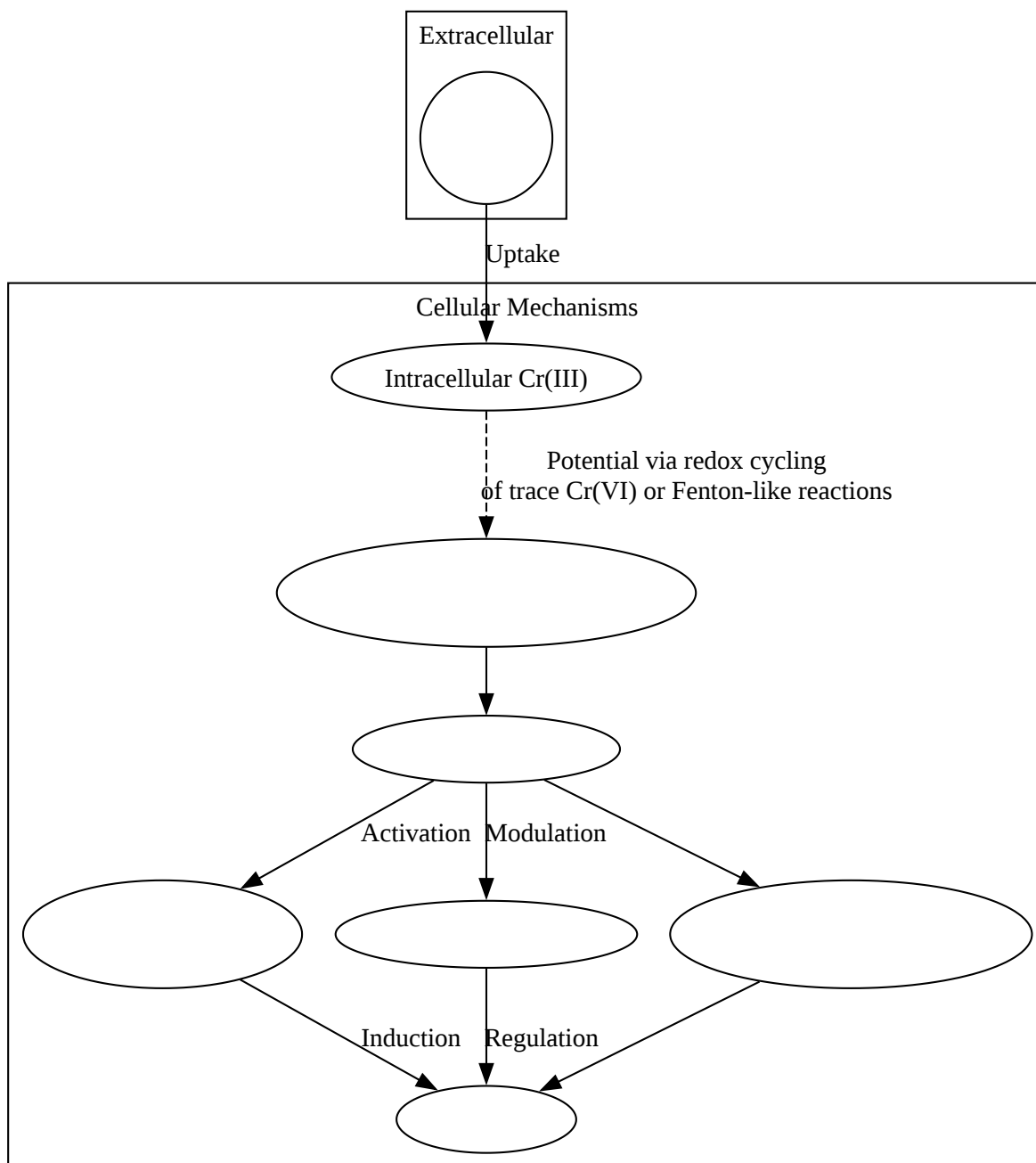
Carcinogenicity: Trivalent chromium compounds, including **chromium hydroxide sulfate**, are not classifiable as to their carcinogenicity to humans (IARC Group 3). This is in contrast to hexavalent chromium compounds, which are classified as known human carcinogens (IARC Group 1).

Mutagenicity: Based on available data, **chromium hydroxide sulfate** is not expected to be mutagenic.

Reproductive Toxicity: There is no specific data available for **chromium hydroxide sulfate**.

Potential Signaling Pathways and Cellular Mechanisms of Toxicity

While specific studies on the signaling pathways affected by **chromium hydroxide sulfate** are lacking, research on other chromium (III) compounds and heavy metals provides insights into potential mechanisms of toxicity. The intracellular reduction of any potential trace Cr(VI) impurities to Cr(III) can generate reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can, in turn, damage cellular components like DNA, proteins, and lipids and activate various signaling pathways.



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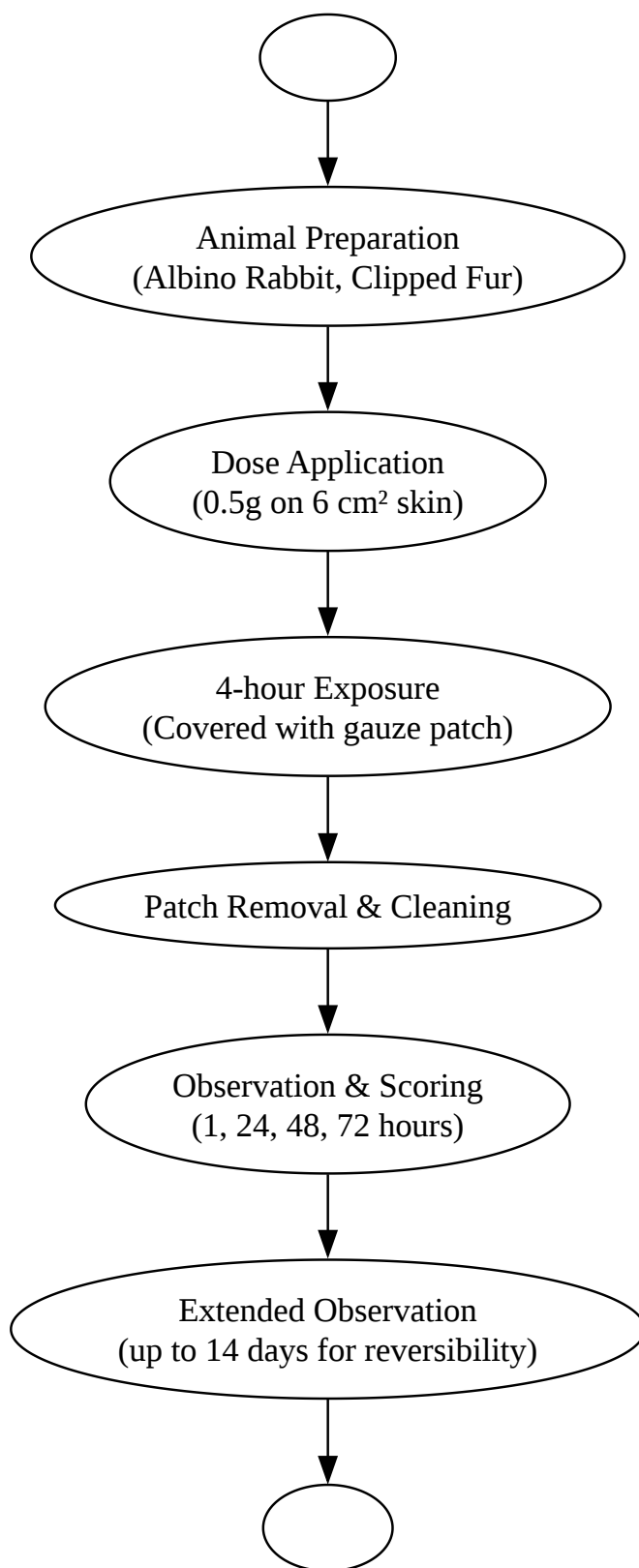
Studies on other heavy metals have shown that they can activate mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis. It is plausible that at high concentrations, chromium (III) from **chromium hydroxide sulfate** could perturb these pathways, contributing to its toxic effects.

Experimental Protocols

Detailed experimental protocols for toxicological studies on **chromium hydroxide sulfate** are not readily available in the public domain. However, standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory purposes.

Acute Dermal Irritation/Corrosion (based on OECD 404)

- **Test Animals:** Healthy young adult albino rabbits are used.
- **Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application:** A 0.5 g dose of the test substance, moistened with a small amount of a suitable vehicle if solid, is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.
- **Exposure:** The exposure period is typically 4 hours.
- **Observation:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of the effects is assessed for up to 14 days.



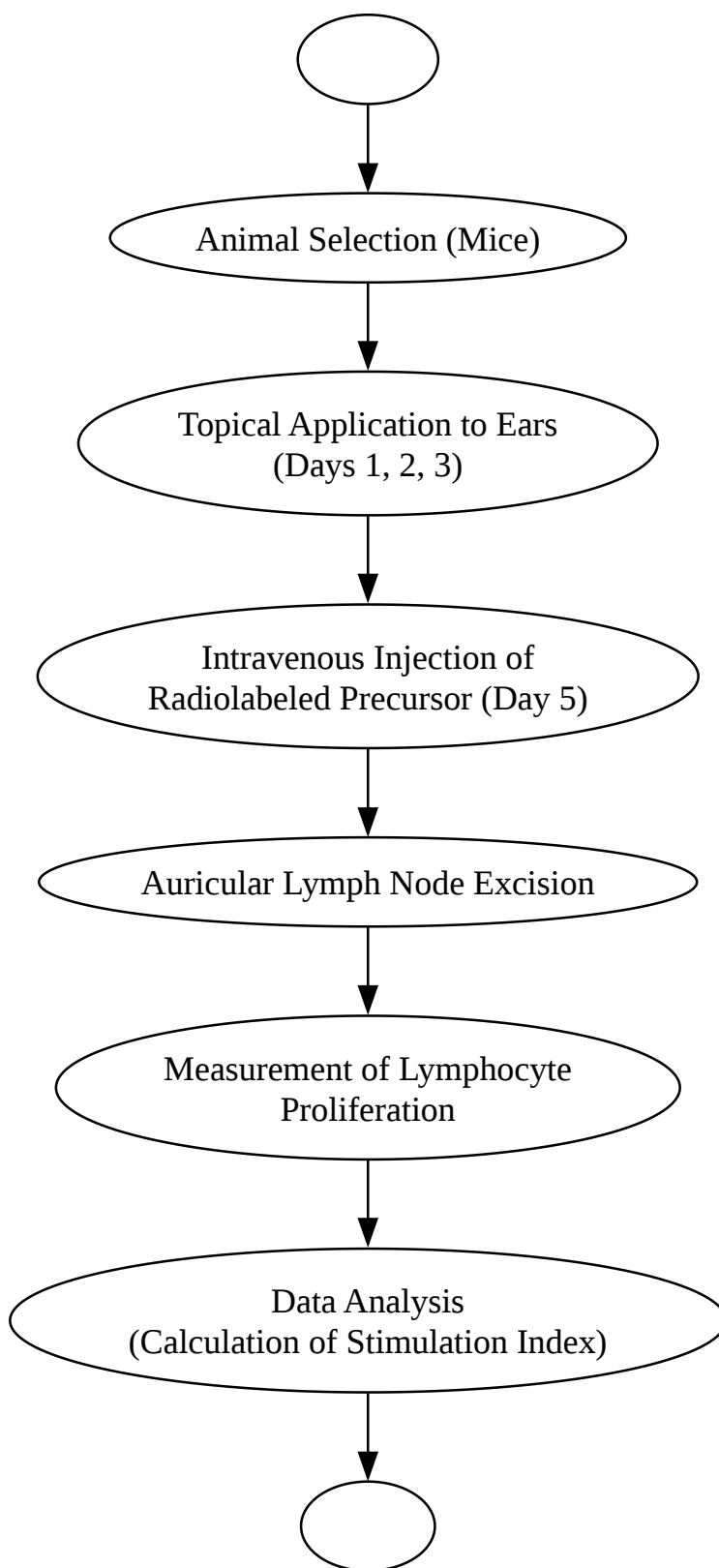
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Acute Eye Irritation/Corrosion (based on OECD 405)

- **Test Animals:** Healthy young adult albino rabbits are used.
- **Procedure:** A single dose of the test substance (e.g., 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for irritation. The reversibility of any observed effects is assessed for up to 21 days.

Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD 429)

- **Test Animals:** Mice (e.g., CBA/J strain) are used.
- **Application:** The test substance is applied to the dorsal surface of each ear for three consecutive days.
- **Procedure:** On day 5, a radiolabeled precursor (e.g., ^3H -methyl thymidine) is injected intravenously.
- **Measurement:** After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.
- **Analysis:** A stimulation index is calculated by comparing the proliferation in the test group to the vehicle control group. A stimulation index of 3 or greater is generally considered a positive result for sensitization.



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Health and Safety Precautions

Exposure Controls and Personal Protection

Engineering Controls: Work with **chromium hydroxide sulfate** should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com